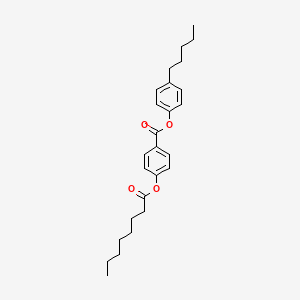

4-Pentylphenyl 4-(octanoyloxy)benzoate

Description

4-Pentylphenyl 4-(octyloxy)benzoate (CAS 50649-56-4) is a benzoate ester derivative with a pentylphenyl group attached to the ester oxygen and an octyloxy substituent at the 4-position of the benzoyl moiety. Its molecular formula is C₂₆H₃₄O₄, with an average molecular weight of 412.57 g/mol (approximated from analogous structures) . This compound is primarily used in laboratory research, particularly in the development of liquid crystalline materials, owing to its structural tunability and thermal stability .

Properties

CAS No. |

105076-37-7 |

|---|---|

Molecular Formula |

C26H34O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-octanoyloxybenzoate |

InChI |

InChI=1S/C26H34O4/c1-3-5-7-8-10-12-25(27)29-23-19-15-22(16-20-23)26(28)30-24-17-13-21(14-18-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |

InChI Key |

HKSRQYVAXUMTHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4-(octanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-(octanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-(octanoyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The phenyl rings can be oxidized under strong oxidative conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

4-Pentylphenyl 4-(octanoyloxy)benzoate has several applications in scientific research:

Chemistry: Used as a model compound to study liquid crystalline behavior and phase transitions.

Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.

Medicine: Explored for drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the development of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-(octanoyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered mesophases .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoate Esters

*Mesomorphic ranges are temperature intervals where liquid crystalline phases exist.

†A multicomponent mixture from demonstrating extended mesomorphic behavior.

Key Comparative Observations

Alkyl Chain Flexibility and Mesomorphism: Longer alkyl chains (e.g., octyloxy vs. However, direct mesomorphic data for 4-pentylphenyl 4-(octyloxy)benzoate are absent in the evidence. Mixtures containing similar esters (e.g., chloro- or cyano-substituted variants) exhibit mesomorphic ranges up to 112°C, suggesting that pure 4-pentylphenyl 4-(octyloxy)benzoate may require blending to optimize liquid crystalline behavior .

Hazard Profiles :

- 4-Pentylphenyl 4-(octyloxy)benzoate shares acute oral toxicity (H302) and skin irritation (H315) risks with structurally related esters like 4-pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate . In contrast, 4-n-octyloxyphenyl 4-pentylbenzoate lacks explicit hazard classifications, possibly due to differences in bioavailability or reactivity .

Synthetic Versatility: Analogues such as methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate () highlight the role of ketone or acrylate functionalities in modifying reactivity, which is absent in the target compound. These groups can influence photopolymerization efficiency, as seen in resin-based applications .

Notes on Nomenclature and Data Limitations

- Potential Nomenclature Ambiguity: The term "octanoyloxy" (O-CO-C₇H₁₅) in the original query may conflict with "octyloxy" (O-C₈H₁₇) in the evidence. This discrepancy underscores the need for precise IUPAC naming in chemical literature.

- Data Gaps : Direct data on the mesomorphic behavior, crystallinity, and ecotoxicology of 4-pentylphenyl 4-(octyloxy)benzoate are unavailable in the provided evidence. Further experimental studies are recommended to address these gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.